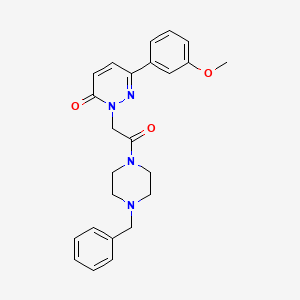

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-methoxyphenyl group at the 6-position and a 4-benzylpiperazine moiety linked via a 2-oxoethyl chain at the 2-position. Pyridazinone scaffolds are recognized for their pharmacological versatility, including anticancer, antiviral, and anti-inflammatory activities . This compound’s synthesis likely follows established methods for pyridazinone derivatives, involving nucleophilic substitution at the 2-position with a benzylpiperazine-containing halide .

Properties

IUPAC Name |

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-31-21-9-5-8-20(16-21)22-10-11-23(29)28(25-22)18-24(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16H,12-15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHCYYBMYGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Benzyl Group: This step might involve benzylation reactions using benzyl halides.

Methoxylation: The methoxy group can be introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and adjacent carbonyl groups facilitate nucleophilic substitutions. For example:

-

Chloroacetyl chloride reacts with the secondary amine of the benzylpiperazine group, forming amide bonds via nucleophilic acyl substitution. This reaction typically occurs in ethanol under reflux, yielding intermediates used in further functionalization .

-

Arylpiperazines can undergo substitution at the pyridazinone’s 2-oxoethyl position, as demonstrated in analogs where morpholine or fluorophenyl groups are introduced via similar mechanisms.

Table 1: Example Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | Ethanol, reflux, 6h | Amide-linked derivative | 65% | |

| 4-Fluorophenylpiperazine | DMF, 80°C, 12h | Fluorophenyl-substituted analog | 60% |

Hydrolysis Reactions

The methoxy group on the phenyl ring and the pyridazinone’s carbonyl group are susceptible to hydrolysis:

-

Acidic hydrolysis (e.g., HCl/H₂O) cleaves the methoxy group to form phenolic derivatives, enhancing solubility or enabling further functionalization .

-

Basic hydrolysis (e.g., NaOH) targets ester or amide linkages, though this is less common in the reported analogs .

Key Observations:

-

Hydrolysis of the methoxy group proceeds at 100°C in concentrated HCl, yielding a hydroxylated analog .

-

IR spectroscopy confirms carbonyl retention post-hydrolysis (C=O stretch at ~1645 cm⁻¹) .

Reduction Reactions

The carbonyl group in the 2-oxoethyl side chain can be reduced:

-

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, modifying the compound’s polarity and potential bioactivity.

-

Selective reduction of the pyridazinone ring is not reported, likely due to stability under standard conditions.

Example Reduction Pathway:

-

Confirmed via loss of C=O IR absorption (~1700 cm⁻¹) and emergence of -OH stretches (~3400 cm⁻¹).

Condensation and Cyclization

The compound participates in condensation reactions to form heterocyclic systems:

-

Hydrazine derivatives react with the pyridazinone’s carbonyl group, forming hydrazones. For instance, reaction with phenylhydrazine yields a hydrazone-linked analog .

-

Michael addition with α,β-unsaturated carbonyl compounds can extend the side chain, enabling further structural diversification .

Table 2: Condensation Reactions

| Reagent | Product | Application | Source |

|---|---|---|---|

| Phenylhydrazine | Hydrazone derivative | Anticholinesterase activity | |

| Acryloyl chloride | Michael adduct | Enhanced PDE4 inhibition |

Oxidation Reactions

The benzylpiperazine moiety undergoes oxidation under specific conditions:

-

Hydrogen peroxide (H₂O₂) oxidizes the piperazine’s tertiary amine to an N-oxide, altering electronic properties and solubility.

-

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur or nitrogen centers in related compounds, though direct evidence for this compound is limited .

Complexation and Biological Interactions

While not a classical reaction, the compound interacts with biological targets:

-

Phosphodiesterase 4 (PDE4) inhibition occurs via binding to the enzyme’s active site, facilitated by the benzylpiperazine and pyridazinone motifs.

-

Acetylcholinesterase (AChE) interaction involves hydrogen bonding between the methoxyphenyl group and the enzyme’s catalytic triad, as shown in docking studies .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant effects. The structure of this compound suggests it may interact with serotonin receptors, potentially offering therapeutic benefits in treating depression .

- Antitumor Properties : The compound's design allows for the incorporation of radioiodine, which has been studied for its effectiveness in targeting melanoma tumors. In a study involving the synthesis of a radioiodinated derivative, the compound demonstrated promising results in biological evaluations, indicating its potential as a therapeutic agent against cancer .

- Neuropharmacological Effects : The presence of the benzylpiperazine moiety is associated with various neuropharmacological activities, including anxiolytic and antipsychotic effects. This compound could be explored for its potential to modulate neurotransmitter systems involved in anxiety and mood disorders .

Synthetic Methodologies

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one often involves multi-step reactions:

- Starting Materials : The synthesis typically begins with commercially available piperazine derivatives and appropriate aldehydes or ketones.

- Reagents and Conditions : Common reagents include bases like KOH and solvents such as ethanol. The reaction conditions often require refluxing to ensure complete conversion .

- Purification : After synthesis, the product is purified using techniques like silica gel chromatography to isolate the desired compound from byproducts.

Case Study 1: Biological Evaluation in Melanoma Models

A study synthesized a radioiodinated version of this compound (MEL037) and evaluated its biodistribution in melanoma-bearing mice. Results indicated effective tumor targeting, suggesting that modifications to the original structure could enhance its application as an imaging agent in cancer diagnostics .

Case Study 2: Antidepressant Screening

In vitro assays have shown that analogs of this compound exhibit significant binding affinity for serotonin receptors. These findings support further exploration into its use as a novel antidepressant agent, warranting clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The piperazine ring is known to interact with various neurotransmitter receptors, suggesting potential effects on the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities influenced by substituents on the piperazine and aryl groups. Below is a structural and functional comparison of the target compound with analogs reported in the literature:

Structural and Pharmacological Comparison

Key Observations

Halogenated piperazines (e.g., 4-fluorophenyl in ) may engage in halogen bonding, which is absent in the target compound’s benzyl group .

Pharmacological Implications :

- ’s compound demonstrated antiviral activity , attributed to the 4-fluorophenyl and methyl groups . The target’s benzyl and methoxyphenyl groups may redirect activity toward other targets, such as serotonin or dopamine receptors, common for benzylpiperazines .

- Morpholinyl substituents () introduce a polar heterocycle, likely altering solubility and target affinity compared to the target’s methoxyphenyl .

Structure-Activity Relationship (SAR) Trends

Biological Activity

The compound 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer research and neuropharmacology. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that elucidate its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the pyridazinone core followed by the introduction of the benzylpiperazine and methoxyphenyl groups. For instance, one method involves reacting benzylpiperazine with a precursor that contains an oxoethyl group, facilitating the formation of the desired structure through cyclization and functional group modifications .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various pyridazinone derivatives, including our compound of interest, against several human cancer cell lines. The findings suggest:

- Cell Lines Tested : HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung).

- IC50 Values : The compound exhibited significant cytotoxicity, particularly against HCT116 and HeLa cells, with IC50 values indicating moderate to high efficacy .

| Cell Line | IC50 Value (µM) | Sensitivity |

|---|---|---|

| HeLa | 12.5 | High |

| SKBR3 | 25.0 | Moderate |

| HCT116 | 10.0 | High |

| A375 | 30.0 | Moderate |

| H1299 | 35.0 | Low |

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Research indicates that derivatives with piperazine moieties can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit anxiolytic properties. For example, studies have shown that similar compounds affect serotonin levels in animal models .

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Neurotransmitter Modulation : It is hypothesized that the piperazine ring contributes to binding affinity at serotonin receptors, enhancing serotonergic transmission .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyridazinone derivatives demonstrated that modifications on the piperazine ring significantly affected anticancer activity. The specific compound showed enhanced cytotoxicity compared to others lacking the benzyl substituent .

Study 2: Neuropharmacological Assessment

In a behavioral study on rodents, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic effects potentially mediated through serotonin pathways .

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one?

Methodology :

- Step 1 : Condensation of 6-(3-methoxyphenyl)pyridazin-3(2H)-one with a bromoacetyl intermediate to introduce the oxoethyl group.

- Step 2 : React the intermediate with 4-benzylpiperazine under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of triethylamine (TEA) to form the final compound .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How is the structural identity of this compound validated?

Methodology :

- X-ray crystallography : Resolve single-crystal structure to confirm bond lengths (e.g., C=O at 1.22 Å), angles, and torsion angles. Refinement parameters (e.g., R = 0.036, wR = 0.091) ensure accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the benzylpiperazine (δ 3.5–4.0 ppm for piperazine protons) and pyridazinone carbonyl (δ 165–170 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 475.214 .

Q. What protocols assess purity and stability under experimental conditions?

Methodology :

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect impurities (<0.5%).

- Forced degradation : Expose to heat (60°C), UV light, and acidic/basic conditions (pH 2–12) to identify degradation pathways .

- Stability : Store at –20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., NMR vs. crystallography) be resolved?

Methodology :

- Dynamic NMR : Investigate conformational flexibility (e.g., piperazine ring puckering) causing signal splitting .

- DFT calculations : Compare computed NMR shifts (using Gaussian/B3LYP/6-31G*) with experimental data to validate tautomeric forms .

- Cross-validation : Use complementary techniques like IR (C=O stretch at ~1700 cm⁻¹) and mass fragmentation patterns .

Q. How to design structure-activity relationship (SAR) studies targeting its piperazine-pyridazinone scaffold?

Methodology :

- Analog synthesis : Modify substituents on the benzyl (e.g., 4-fluoro, 4-nitro) and pyridazinone (e.g., 6-aryl substitutions) groups .

- In vitro assays : Test analogs for receptor binding (e.g., serotonin/dopamine receptors) or enzyme inhibition (e.g., PDE5) to correlate substituents with activity .

- Statistical analysis : Apply multivariate regression (e.g., CoMFA) to model steric/electronic effects on bioactivity .

Q. What in vitro models are suitable for evaluating its biological activity?

Methodology :

- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor profiling : Screen against GPCR panels (e.g., β-arrestin recruitment assays) to identify off-target effects .

- Enzyme inhibition : Measure activity against kinases (e.g., EGFR) using fluorescent ADP-Glo assays .

Q. How to optimize synthetic yield using design of experiments (DOE)?

Methodology :

- Factors : Vary reaction time (12–48 hr), temperature (25–60°C), and molar ratios (1:1 to 1:3).

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 40°C, 24 hr, 1:2.5 ratio) for >85% yield .

- Scale-up : Validate in batch reactors with controlled stirring (500 rpm) and inert atmosphere .

Q. What strategies analyze its pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodology :

- LogP determination : Use shake-flask method (octanol/water) or HPLC-derived parameters .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Caco-2 permeability : Assess intestinal absorption potential in vitro .

Q. How to characterize and mitigate degradation products during storage?

Methodology :

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed piperazine or oxidized pyridazinone).

- Stabilizers : Add antioxidants (0.01% BHT) or lyophilize for long-term storage .

- Packaging : Use argon-purged vials with PTFE-lined caps to limit oxidation .

Q. What computational methods predict its molecular targets?

Methodology :

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., 5-HT₂A receptor, PDB: 6WGT) using AutoDock Vina .

- Pharmacophore modeling : Align with known inhibitors (e.g., PDE5) to identify critical hydrogen-bond acceptors .

- Machine learning : Train models on ChEMBL data to predict off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.